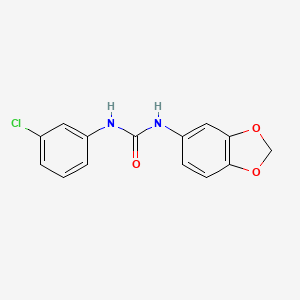![molecular formula C12H20N2S B5715576 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5715576.png)
1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane, also known as MTMTD, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of diazepanes, which are known for their ability to interact with the central nervous system. In
作用機序
The exact mechanism of action of 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane is not fully understood, but it is believed to interact with the GABA-A receptor in the central nervous system. This interaction leads to an increase in the activity of GABA, which is an inhibitory neurotransmitter. This results in a decrease in the activity of excitatory neurotransmitters, leading to the observed effects of 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane.
Biochemical and Physiological Effects:
1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the activity of GABA in the central nervous system, leading to a decrease in the activity of excitatory neurotransmitters. This results in anticonvulsant, analgesic, and anxiolytic effects. In addition, 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane has been shown to have potential as a treatment for depression and anxiety disorders, as well as for the management of chronic pain.
実験室実験の利点と制限
1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane has a number of advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in high yields. In addition, it has been extensively studied for its potential as a therapeutic agent, and its mechanism of action is well understood. However, there are also limitations to the use of 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane in lab experiments. It can be difficult to obtain pure samples of 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane, and its effects can vary depending on the animal model used.
将来の方向性
There are a number of future directions for research on 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane. One area of focus is the development of more effective synthesis methods for 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane. In addition, further research is needed to fully understand the mechanism of action of 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane and its potential as a therapeutic agent. There is also potential for the development of new analogs of 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane with improved pharmacological properties. Finally, more research is needed to fully understand the limitations and potential side effects of 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane in animal models.
合成法
1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane can be synthesized using a variety of methods, including the reaction of 5-methyl-2-thiophenemethanol with 1-methyl-1,4-diazepane-5-carboxylic acid in the presence of a dehydrating agent. Another method involves the reaction of 5-methyl-2-thiophenemethanol with 1-methyl-1,4-diazepane-5-carboxamide in the presence of a reducing agent. Both methods have been used successfully to produce 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane in high yields.
科学的研究の応用
1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane has been studied for its potential as a therapeutic agent in a variety of applications. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. In addition, 1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane has been shown to have potential as a treatment for depression and anxiety disorders, as well as for the management of chronic pain.
特性
IUPAC Name |
1-methyl-4-[(5-methylthiophen-2-yl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-11-4-5-12(15-11)10-14-7-3-6-13(2)8-9-14/h4-5H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFIAYICXAKILP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5715499.png)
![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5715508.png)



![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5715542.png)

![4-methoxy-3-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5715558.png)


![1-[(2,5-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5715568.png)
![N-[4-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B5715573.png)

![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5715579.png)